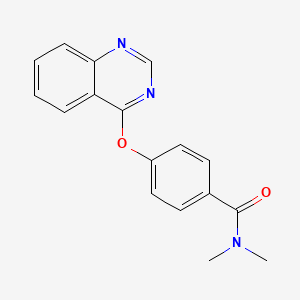
1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one, also known as 4'-Methylpropiophenone, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine and drug development. This compound is a ketone derivative of phenylpropanone and has a molecular formula of C13H17NO2.
Mechanism of Action
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one is not well understood, but it is believed to act as a central nervous system stimulant. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one has various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to have anxiogenic effects, which may contribute to its potential therapeutic applications in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one in lab experiments include its relatively low cost and ease of synthesis. However, its potential toxicity and lack of well-established safety profile may limit its use in certain experiments.
Future Directions
There are numerous future directions for research on 1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one. One potential direction is the investigation of its potential therapeutic applications in the treatment of various psychiatric disorders, including depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential use in the synthesis of new pharmaceutical compounds.
Synthesis Methods
The synthesis of 1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one can be achieved through various methods, including the use of reductive amination, condensation, and Friedel-Crafts acylation. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of benzene with acetyl chloride in the presence of aluminum chloride as a catalyst to form acetophenone. This is then reacted with piperazine in the presence of sodium carbonate to form 1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one.
Scientific Research Applications
1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one has been the subject of numerous scientific research studies due to its potential applications in medicine and drug development. One of the most significant applications is its use as a precursor in the synthesis of various pharmaceutical compounds, including antipsychotic and antidepressant drugs.
properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-13(18)16-9-11-17(12-10-16)15(19)8-7-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLKQZPVUORSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-3-phenylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone](/img/structure/B7511944.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7511953.png)


![Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate](/img/structure/B7511972.png)



![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethylfuran-2-carboxamide](/img/structure/B7512000.png)

